molecular formula C20H22N4O2S B2947636 N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706104-61-1

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2947636
CAS No.: 1706104-61-1
M. Wt: 382.48
InChI Key: KXVYUOIQDOBUKT-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a thiophene-carboxamide group.

Properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-6-2-3-8-16(14)19-21-17(26-23-19)12-15-7-4-10-24(13-15)20(25)22-18-9-5-11-27-18/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYUOIQDOBUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound integrates a thiophene moiety, a piperidine structure, and an oxadiazole derivative, which are known for their pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.52 g/mol. The compound's structure is characterized by the presence of a thiophene ring and an oxadiazole unit, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have reported that oxadiazole derivatives possess significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines .
  • Antimicrobial : The compound has demonstrated antibacterial and antifungal activities. The oxadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth .
  • Anti-inflammatory : Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety has been linked to the inhibition of key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are involved in cancer progression and other diseases .
  • Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through both intrinsic and extrinsic pathways .
  • Receptor Interaction : The piperidine structure may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticancer Activity :
    • A derivative similar to N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine showed promising results against multiple cancer cell lines with IC50 values ranging from 10 µM to 30 µM .
  • Antimicrobial Efficacy :
    • A related study demonstrated that compounds with the oxadiazole structure exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Data Table: Biological Activities

Activity TypeAssay TypeIC50/MIC ValuesReference
AnticancerHuman Colon Cancer Cells10 µM - 30 µM
AntimicrobialGram-positive Bacteria5 µg/mL
Anti-inflammatoryIn vitro Cytokine ReleaseSignificant Reduction

Comparison with Similar Compounds

Structural Analogs and Anti-TB Activity

Compound Name Key Substituents Target Protein Binding Affinity (kcal/mol) ADMET Profile Reference
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) 4-Fluorophenyl, 2-methylphenyl InhA -10.2 (vs. Isoniazid -8.5) Non-carcinogenic
5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Tetrazole, ethylphenyl EthR -9.8 (vs. Ethionamide -7.3) Favorable solubility
Target Compound o-Tolyl, thiophen-2-yl Not reported Not reported Predicted stable N/A

Key Observations :

  • C22 demonstrates superior binding affinity to InhA (a key enzyme in mycolic acid biosynthesis) compared to the first-line drug Isoniazid. The 4-fluorophenyl group likely enhances electron-withdrawing effects, improving target interaction, while the 2-methylphenyl contributes to hydrophobic packing .
  • The target compound replaces the 4-fluorophenyl in C22 with an o-tolyl group , which may increase steric bulk and hydrophobicity. This substitution could alter binding kinetics or metabolic stability, though experimental validation is required.
  • C29 , a tetrazole derivative, targets EthR, a regulator of ethionamide activation. Its distinct scaffold highlights the versatility of oxadiazole/tetrazole hybrids in targeting diverse TB pathways .

Pharmacokinetic and Metabolic Comparisons

Metabolic Stability and CYP Interactions
  • C22 and C29 were screened for cytochrome P450 (CYP) metabolism.
  • The o-tolyl group could slow CYP2C9-mediated clearance due to steric hindrance .
Drug-Likeness Parameters
Parameter C22 Target Compound (Predicted)
Molecular Weight 408.4 g/mol ~350–370 g/mol
LogP 3.1 ~3.5 (higher lipophilicity)
Hydrogen Bonding 2 acceptors, 1 donor Similar (2 acceptors, 1 donor)

The target compound’s higher logP (predicted) due to the o-tolyl group may enhance membrane permeability but could also increase off-target binding risks.

Commercially Available Analogs

  • 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-yl)piperidine-1-carboxamide (BK64507) :
    • CAS: 1705549-84-3
    • Molecular Formula: C16H20N4O2S
    • Structural Difference: Cyclopropyl replaces o-tolyl on the oxadiazole ring.
    • Implication: The smaller cyclopropyl group may reduce steric hindrance, improving binding to flat enzymatic pockets compared to bulky o-tolyl .

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